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Compound of Interest

2-(3-Methoxyphenyl)-2-
Compound Name:
methylpropanoic acid

Cat. No.: B101306

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-
Methoxyphenyl)-2-methylpropanoic acid. It details the key analytical techniques and
experimental protocols required to confirm the chemical structure of this compound. This
document presents predicted spectral data based on established principles of spectroscopy
and provides a plausible synthetic route. All quantitative data is summarized in structured
tables, and key workflows are visualized using diagrams.

Chemical Identity and Physical Properties

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a methoxy-
substituted phenyl ring. Its physical and chemical properties are crucial for its handling,
analysis, and potential applications in drug discovery and development.
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Property Value

IUPAC Name 2-(3-Methoxyphenyl)-2-methylpropanoic acid
CAS Number 17653-94-0

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Appearance Predicted: White to off-white solid

Predicted: Soluble in organic solvents such as
Solubility methanol, ethanol, DMSO, and
dichloromethane; sparingly soluble in water.

Predicted Spectroscopic Data and Structural
Elucidation

The confirmation of the structure of 2-(3-Methoxyphenyl)-2-methylpropanoic acid relies on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete
experimental dataset for this specific molecule is not publicly available, the following sections
detail the predicted spectral data and its interpretation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The predicted spectrum of 2-(3-Methoxyphenyl)-2-methylpropanoic acid in
CDCls would exhibit the following signals:
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~10-12 Singlet (broad) 1H -COOH

~7.25 Triplet 1H Ar-H (C5-H)

~6.95 Doublet of doublets 1H Ar-H (C6-H)

~6.85 Doublet 1H Ar-H (C4-H)

~6.80 Singlet 1H Ar-H (C2-H)

3.81 Singlet 3H -OCHs

1.58 Singlet 6H -C(CHs)2
Interpretation:

e The broad singlet in the downfield region (~10-12 ppm) is characteristic of the acidic proton
of the carboxylic acid group.

e The aromatic region (~6.8-7.3 ppm) shows four distinct signals, consistent with a 1,3-
disubstituted benzene ring. The splitting patterns (triplet and doublet of doublets) are
indicative of the meta-substitution.

e The sharp singlet at approximately 3.81 ppm corresponds to the three protons of the
methoxy group.

e The singlet at around 1.58 ppm, integrating to six protons, is assigned to the two equivalent
methyl groups attached to the quaternary carbon.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The
predicted 13C NMR spectrum in CDCIs would show the following peaks:
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Chemical Shift (6, ppm) Assighment
~182 -COOH
~159.5 Ar-C (C3-OCHs)
~145 Ar-C (C1)
~129.5 Ar-C (C5)
~118 Ar-C (C6)
~113 Ar-C (C4)
~112 Ar-C (C2)
~55.2 -OCHs
~46.5 -C(CHs)2
~25.5 -C(CHs)2
Interpretation:

e The signal at ~182 ppm is characteristic of a carboxylic acid carbonyl carbon.

e The peak at ~159.5 ppm corresponds to the aromatic carbon attached to the electron-
donating methoxy group.

e The signals in the aromatic region (~112-145 ppm) are consistent with the six carbons of the
substituted benzene ring.

e The signal at ~55.2 ppm is typical for a methoxy group carbon.

e The peak at ~46.5 ppm is assigned to the quaternary carbon, and the signal at ~25.5 ppm
represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
IR spectrum of 2-(3-Methoxyphenyl)-2-methylpropanoic acid would display the following
characteristic absorption bands:
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
~2970 Medium C-H stretch (aliphatic)

~1705 Strong C=0 stretch (carboxylic acid)
~1600, ~1480 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)
~1150 Medium C-O stretch (carboxylic acid)

Interpretation:

o Avery broad absorption band in the region of 2500-3300 cm~1 is a hallmark of the O-H
stretching vibration of a hydrogen-bonded carboxylic acid.

e The strong, sharp peak around 1705 cm~1 is indicative of the C=0 stretching of the
carboxylic acid group.

e The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600
and 1480 cm~1.

e The strong absorption at approximately 1250 cm~1 is characteristic of the aryl C-O stretching
of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-(3-Methoxyphenyl)-2-methylpropanoic acid, electron ionization (El)
would likely lead to the following key fragments:
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miz Proposed Fragment
194 [M]* (Molecular lon)
149 [M - COOH]*

135 [M - COOH - CHsJ*
121 [CeHsO]*

91 [C7H7]*

77 [CeHs]*

Interpretation:

The molecular ion peak [M]* at m/z 194 would confirm the molecular weight of the

compound.

» A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (a
loss of 45 Da).

o Further fragmentation of the m/z 149 ion by loss of a methyl radical would lead to a peak at
m/z 135.

e The peak at m/z 121 is a common fragment for methoxy-substituted benzyl-type structures.

Synthesis Pathway and Experimental Protocol

While several synthetic routes to 2-aryl-2-methylpropanoic acids exist, a common and reliable
method involves the a-methylation of the corresponding arylacetonitrile followed by hydrolysis.
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Figure 1. Synthetic pathway for 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

e To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran
(THF) under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylacetonitrile
(1.0 equivalent) dropwise at 0 °C.

o Allow the mixture to warm to room temperature and stir for 30 minutes.

e Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Quench the reaction by the slow addition of water.

o Extract the aqueous layer with diethyl ether (3 x volumes).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)-2-
methylpropanenitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(3-Methoxyphenyl)-2-methylpropanoic acid

To the crude 2-(3-Methoxyphenyl)-2-methylpropanenitrile, add a 50% aqueous solution of
sulfuric acid.

o Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

e Cool the reaction mixture to room temperature and pour it over ice.
o Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
o Combine the organic extracts and wash with water and then brine.

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
hexane/ethyl acetate) to afford pure 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Experimental Workflows

The overall process of synthesizing and characterizing 2-(3-Methoxyphenyl)-2-
methylpropanoic acid can be visualized as a structured workflow.
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Figure 2. General workflow for synthesis and structural analysis.

Conclusion
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The structural elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic acid can be confidently
achieved through the combined application of *H NMR, 13C NMR, IR spectroscopy, and mass
spectrometry. The predicted spectral data presented in this guide provides a clear roadmap for
the identification and confirmation of this compound. The detailed synthetic protocol offers a
practical approach for its preparation in a laboratory setting. This technical guide serves as a
valuable resource for researchers and scientists involved in the synthesis and characterization
of novel small molecules for potential therapeutic applications.

 To cite this document: BenchChem. [Structural Elucidation of 2-(3-Methoxyphenyl)-2-
methylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101306#2-3-methoxyphenyl-2-methylpropanoic-acid-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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